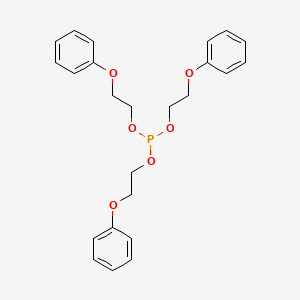

Tris(2-phenoxyethyl) phosphite

Description

Structure

3D Structure

Properties

CAS No. |

4486-47-9 |

|---|---|

Molecular Formula |

C24H27O6P |

Molecular Weight |

442.4 g/mol |

IUPAC Name |

tris(2-phenoxyethyl) phosphite |

InChI |

InChI=1S/C24H27O6P/c1-4-10-22(11-5-1)25-16-19-28-31(29-20-17-26-23-12-6-2-7-13-23)30-21-18-27-24-14-8-3-9-15-24/h1-15H,16-21H2 |

InChI Key |

PXFYTECEPODOQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOP(OCCOC2=CC=CC=C2)OCCOC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Tris 2 Phenoxyethyl Phosphite

General Principles of Phosphite (B83602) Ester Synthesis

Organophosphites, with the general formula P(OR)₃, are typically synthesized through two main chemical routes: the reaction of phosphorus trichloride (B1173362) with alcohols or phenols, and the transesterification of a pre-existing phosphite ester with a different alcohol. wikipedia.orgchemeurope.com

Esterification via Phosphorus Trichloride Routes

The reaction of phosphorus trichloride (PCl₃) with alcohols is a common and direct method for preparing phosphite esters. kiddle.co This reaction involves the stepwise substitution of the chlorine atoms on the PCl₃ molecule with alkoxy groups from the alcohol.

The general reaction is as follows: PCl₃ + 3 R-OH → P(OR)₃ + 3 HCl

A crucial aspect of this synthesis is the management of the hydrogen chloride (HCl) byproduct. If not removed, HCl can react with the alcohol to form an alkyl chloride and water, or it can protonate the phosphite ester, leading to side reactions. To mitigate this, the reaction is often carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), which neutralizes the HCl as it is formed. wikipedia.org

The reaction mechanism proceeds through a series of nucleophilic substitution reactions where the alcohol's oxygen atom attacks the phosphorus atom of PCl₃, displacing a chloride ion in each step. The presence of a base facilitates the deprotonation of the alcohol, increasing its nucleophilicity.

For the synthesis of aryl phosphites, such as those derived from phenols, the reaction with PCl₃ can sometimes be performed without a base, as phenols are less susceptible to side reactions with HCl. wikipedia.org However, a catalyst is often employed to increase the reaction rate. wikipedia.org

Transesterification Pathways

Transesterification is another versatile method for synthesizing phosphite esters. This process involves the exchange of an alkoxy or aryloxy group of a phosphite ester with an alcohol or phenol (B47542). wikipedia.org The reaction is typically driven to completion by removing one of the products, usually the more volatile alcohol, by distillation. wikipedia.org

The general equation for transesterification is: P(OR¹)₃ + 3 R²-OH ⇌ P(OR²)₃ + 3 R¹-OH

This method is particularly useful for preparing higher boiling or more complex phosphite esters from simpler, more readily available ones like trimethyl phosphite or triphenyl phosphite. wikipedia.orgjustia.com The reaction is often catalyzed by a small amount of a metal alcoholate or phenolate, such as sodium phenate. google.com The use of such catalysts can lead to higher purity products by minimizing side reactions. justia.com

Mixed phosphite esters, containing different organic groups, can also be synthesized through controlled transesterification by using stoichiometric amounts of the different alcohols. justia.com

Dedicated Synthetic Routes for Tris(2-phenoxyethyl) Phosphite

The synthesis of this compound specifically involves the reaction of a phosphorus source with three equivalents of its precursor alcohol, 2-phenoxyethanol (B1175444).

The precursor, 2-phenoxyethanol (C₆H₅OCH₂CH₂OH), is an organic compound classified as a glycol ether and a phenol ether. wikipedia.org It can be synthesized through methods such as the Williamson synthesis, involving the reaction of phenol with ethylene (B1197577) oxide in the presence of an alkali-metal hydroxide (B78521) or borohydride. wikipedia.orgresearchgate.net Another route involves the reaction of ethylene carbonate with phenol. prepchem.com

The direct synthesis of this compound can be achieved by reacting 2-phenoxyethanol with phosphorus trichloride, likely in the presence of a base to neutralize the HCl byproduct. Alternatively, transesterification of a simpler phosphite, like triphenyl phosphite, with 2-phenoxyethanol can be employed. google.com

Optimization of Reaction Parameters and Conditions

The efficiency and yield of this compound synthesis are highly dependent on the optimization of several reaction parameters:

Stoichiometry of Reactants: The molar ratio of 2-phenoxyethanol to the phosphorus source (e.g., PCl₃ or triphenyl phosphite) is critical. A slight excess of the alcohol may be used to ensure complete conversion of the phosphorus-containing reactant. In a study on triphenyl phosphite synthesis, increasing the mole ratio of phenol to PCl₃ significantly increased the yield. researchgate.net

Temperature: The reaction temperature influences the rate of both the desired esterification or transesterification reaction and potential side reactions. For the synthesis of triphenyl phosphite from phenol and PCl₃, an increase in temperature up to 160°C led to a higher yield. researchgate.net For transesterification reactions, heating is necessary to drive the distillation of the displaced alcohol. wikipedia.org

Pressure: For transesterification reactions, applying a vacuum (reduced pressure) is a common technique to facilitate the removal of the volatile alcohol byproduct, thereby shifting the equilibrium towards the product side. justia.comgoogle.com

Solvent: The choice of solvent can affect reaction rates and product purity. In some cases, the reaction can be carried out without a solvent. google.com

Removal of Byproducts: Efficient removal of byproducts like HCl (in the PCl₃ route) or phenol/simpler alcohols (in the transesterification route) is crucial for achieving high yields. Nitrogen sparging has been shown to be effective in removing HCl gas, thus enhancing the reaction rate. researchgate.net

Table 1: Key Parameters for Phosphite Ester Synthesis Optimization

| Parameter | Importance in PCl₃ Route | Importance in Transesterification Route | General Considerations |

|---|---|---|---|

| Stoichiometry | Precise control needed to avoid partially substituted products. | Excess of the new alcohol drives the reaction forward. | Affects reaction completeness and product purity. |

| Temperature | Controls reaction rate and minimizes side reactions. | Essential for distillation of the leaving alcohol. | Higher temperatures can lead to decomposition. |

| Pressure | Atmospheric or slightly positive with inert gas sparging. | Reduced pressure facilitates byproduct removal. | Important for controlling volatile components. |

| Catalyst/Base | Base is crucial for neutralizing HCl byproduct. | Catalysts like sodium phenate increase reaction rate. | Choice of catalyst can influence product purity. |

Role of Catalysts and Reagents in Synthesis

Catalysts and specific reagents play a pivotal role in directing the synthesis towards the desired phosphite ester with high yield and purity.

Bases in the PCl₃ Route: Tertiary amines like triethylamine and pyridine (B92270) are commonly used to scavenge the HCl produced during the reaction of alcohols with phosphorus trichloride. wikipedia.orgatamanchemicals.com This prevents acid-catalyzed side reactions and drives the equilibrium towards the formation of the trisubstituted phosphite.

Catalysts in Transesterification: The transesterification of phosphites is often catalyzed by basic compounds. Metal alcoholates and phenolates, such as sodium phenate, are effective catalysts. justia.comgoogle.com The use of sodium phenate in the transesterification of triphenyl phosphite has been shown to yield high-purity phenol distillate, which can be recycled. justia.com

Phase-Transfer Catalysts: In some esterification reactions, phase-transfer catalysts like quaternary ammonium (B1175870) salts can be employed to facilitate the reaction between reactants in different phases. researchgate.net

Alternative Reagents: Research into more environmentally benign and efficient synthetic methods has explored the use of alternative phosphonylation reagents and catalysts. For instance, Zn(II) catalysts have been shown to be effective for the synthesis of phosphite diesters under mild conditions. rsc.orgresearchgate.net

Kinetic and Mechanistic Studies of this compound Formation

Detailed kinetic and mechanistic studies specifically on the formation of this compound are not extensively available in the provided search results. However, general principles from studies on similar phosphite esters can be inferred.

The synthesis of triphenyl phosphite from phenol and phosphorus trichloride has been found to follow first-order kinetics. researchgate.net The reaction mechanism is proposed to be a series-parallel type reaction. researchgate.net It is plausible that the formation of this compound from 2-phenoxyethanol and PCl₃ follows a similar kinetic model.

The reaction likely proceeds through the formation of mono- and di-substituted intermediates before the final trisubstituted product is formed:

PCl₃ + ROH → PCl₂(OR) + HCl

PCl₂(OR) + ROH → PCl(OR)₂ + HCl

PCl(OR)₂ + ROH → P(OR)₃ + HCl (where ROH is 2-phenoxyethanol)

The rate of each step would be influenced by the concentration of the reactants and the reaction conditions. The removal of HCl is a critical factor in driving the equilibrium of each step to the right.

For the transesterification route, the mechanism involves the nucleophilic attack of the incoming alcohol (2-phenoxyethanol) on the phosphorus center of the starting phosphite (e.g., triphenyl phosphite), leading to the displacement of the original alcohol or phenol. The use of a catalyst like sodium phenate would facilitate the deprotonation of 2-phenoxyethanol, increasing its nucleophilicity and thus the reaction rate. The reaction is reversible, and its kinetics are influenced by the rate of removal of the displaced alcohol.

In a study on the metabolism of a related organophosphate, tris(1-chloro-2-propyl) phosphate (B84403) (TCIPP), the formation of its metabolites was best described by the Michaelis-Menten kinetic model. nih.gov While this is a biological system, it highlights the potential for complex kinetics in reactions involving organophosphorus esters.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-phenoxyethanol |

| Phosphorus trichloride |

| Triphenyl phosphite |

| Trimethyl phosphite |

| Hydrogen chloride |

| Triethylamine |

| Pyridine |

| Sodium phenate |

| Ethylene oxide |

| Ethylene carbonate |

Reaction Rate Determinations and Pathway Elucidation

While specific kinetic studies for the synthesis of this compound are not extensively detailed in publicly available literature, the reaction kinetics can be understood by analogy to similar phosphite ester syntheses, such as that of triphenyl phosphite from PCl₃ and phenol. researchgate.net These reactions are typically modeled as first-order reactions, where the rate is dependent on the concentration of the limiting reactant. researchgate.net

The reaction pathway is a sequential nucleophilic substitution at the phosphorus center. For the PCl₃ method, the pathway is as follows:

PCl₃ + HOCH₂CH₂OPh → Cl₂P(OCH₂CH₂OPh) + HCl

Cl₂P(OCH₂CH₂OPh) + HOCH₂CH₂OPh → ClP(OCH₂CH₂OPh)₂ + HCl

ClP(OCH₂CH₂OPh)₂ + HOCH₂CH₂OPh → P(OCH₂CH₂OPh)₃ + HCl

Table 1: Illustrative Reaction Parameters for a Typical Phosphite Synthesis Note: This data is based on the synthesis of triphenyl phosphite and serves as an illustrative example of how reaction parameters can influence product yield in a phosphite esterification. researchgate.net

| Parameter | Condition | Effect on Yield |

| Temperature | 120°C | Low yield |

| 140°C | Moderate yield | |

| 160°C | High yield (e.g., ~98.5%) | |

| Molar Ratio (Phenol:PCl₃) | 3:1 | Incomplete reaction |

| 6:1 | Increased yield (e.g., ~75%) | |

| 9:1 | High yield (e.g., ~98.5%) | |

| Byproduct Removal | No N₂ Sparging | Lower reaction rate |

| With N₂ Sparging | Enhanced reaction rate |

Influence of Steric and Electronic Factors on Synthetic Efficiency

The efficiency of this compound synthesis is critically dependent on the steric and electronic properties of the 2-phenoxyethanol precursor. manchester.ac.uk These factors affect the nucleophilicity of the alcohol, the stability of intermediates, and the susceptibility of the phosphorus center to nucleophilic attack.

Electronic Factors: The term "electronic effect" refers to how the distribution of electrons in a molecule influences its reactivity. manchester.ac.uk The 2-phenoxyethanol molecule contains an ether oxygen and a phenyl group. The ether oxygen is electron-donating, which can increase the electron density on the alcoholic oxygen, potentially enhancing its nucleophilicity. Conversely, phosphites are known to be π-acceptors, and the electronic nature of the substituents can influence the stability of the final product and any intermediates. manchester.ac.uk In related rhodium-catalyzed reactions, strongly σ-donating ligands required higher temperatures for activation, a principle that can be relevant to the reactivity of the phosphite product itself. acs.org

Steric Factors: Steric effects relate to the spatial arrangement of atoms and groups within a molecule. manchester.ac.uk The 2-phenoxyethyl group is bulkier than simple alkyl groups like methyl or ethyl. Increased steric hindrance around the phosphorus atom can slow down the reaction rate by making it more difficult for the nucleophile (2-phenoxyethanol) to approach the electrophilic phosphorus center. beilstein-journals.org In some syntheses of other organophosphorus compounds, the use of sterically bulky phosphites was observed to decrease the reaction yield. beilstein-journals.org While the 2-phenoxyethyl group provides moderate steric bulk, this factor must be considered when optimizing reaction conditions to ensure efficient conversion.

Table 2: Summary of Steric and Electronic Influences

| Factor | Component | Influence on Synthesis |

| Electronic | Ether oxygen in 2-phenoxyethanol | Electron-donating, may increase nucleophilicity of the alcohol. |

| Phenyl group in 2-phenoxyethanol | Can influence electron density through inductive and resonance effects. | |

| Steric | 2-phenoxyethyl group | Moderate bulk may hinder the approach to the phosphorus center, potentially slowing the reaction compared to smaller alcohols. |

Purification and Isolation Techniques for Research Applications

For research purposes, achieving high purity of this compound is essential. This requires a multi-step purification and isolation process to remove unreacted starting materials, byproducts, and any side products. The typical process involves neutralization, solvent removal, and a final high-purity separation step.

Neutralization and Washing: If the synthesis is conducted using PCl₃ without a base, the crude product will be acidic due to dissolved HCl. This is neutralized by washing the reaction mixture with an aqueous basic solution, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), followed by washing with water to remove any remaining salts. nih.gov

Solvent Removal: The organic solvent used for the reaction is typically removed under reduced pressure using a rotary evaporator.

Distillation: For liquid phosphites, fractional distillation under high vacuum is a common method to separate the desired product from non-volatile impurities or starting materials with significantly different boiling points.

Column Chromatography: To obtain highly pure material suitable for sensitive research applications, flash column chromatography over silica (B1680970) gel is often employed. A solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is used as the eluent to separate the target compound from residual impurities. The purity of the collected fractions can be monitored using techniques like thin-layer chromatography (TLC).

Table 3: Purification and Isolation Methods for Research-Grade this compound

| Technique | Purpose | Description |

| Aqueous Wash | Removal of acidic byproducts (e.g., HCl, phenol) and water-soluble impurities. | The crude product is washed sequentially with a basic solution (e.g., NaOH aq.) and deionized water in a separatory funnel. nih.gov |

| Vacuum Distillation | Bulk purification to separate the product from non-volatile or highly volatile components. | The material is heated under reduced pressure, and the fraction corresponding to the boiling point of the product is collected. |

| Column Chromatography | High-purity separation for research-grade material. | The product is passed through a column packed with an adsorbent like silica gel, using a solvent eluent to separate components based on polarity. |

Chemical Reactivity and Mechanistic Investigations of Tris 2 Phenoxyethyl Phosphite

Oxidation Pathways and Mechanisms

Tris(2-phenoxyethyl) phosphite (B83602), like other phosphite esters, can undergo oxidation to form the corresponding phosphate (B84403), tris(2-phenoxyethyl) phosphate. wikipedia.org This conversion from a P(III) to a P(V) species is a characteristic reaction of phosphites. The general reaction is:

P(OR)₃ + [O] → OP(OR)₃ wikipedia.org

This oxidation can be achieved using various oxidizing agents. For instance, phosphite esters are known to be oxidized by reagents like hydrogen peroxide. organic-chemistry.orgresearchgate.net The mechanism of this oxidation is significant in its role as a stabilizer in polymers, where it can scavenge free radicals and inhibit oxidative degradation.

In some contexts, the oxidation of phosphites can be an electrochemical process. Studies on related phosphite additives have shown they are susceptible to electrochemical and chemical oxidation. osti.gov For example, the oxidation of triethyl phosphite to triethyl phosphate is a key reaction. osti.gov The oxidation of phosphite to phosphate is a highly exergonic process. nih.gov

Hydrolytic Stability and Degradation Mechanisms

The hydrolytic stability of phosphite esters is a critical factor in their application, particularly in environments where they may be exposed to moisture. google.com Hydrolysis of phosphites can lead to the formation of a di- and mono-substituted phosphite and the corresponding alcohol. For example, triethyl phosphite hydrolyzes to form diethyl phosphite and ethanol. oecd.org

The stability of phosphites to hydrolysis is influenced by steric hindrance. Bulky groups around the phosphorus atom can impede the approach of water molecules, thus increasing hydrolytic stability. google.com

The hydrolysis of phosphite and phosphate esters generally proceeds via a nucleophilic attack on the phosphorus atom. mdpi.comrutgers.edu In the case of hydrolysis, the nucleophile is a water molecule or a hydroxide (B78521) ion. The reaction is believed to follow an associative mechanism, where the nucleophile adds to the phosphorus center to form a pentacoordinate intermediate or transition state. rutgers.edu

Computational studies on the hydrolysis of phosphate diesters support an associative SN2-like mechanism. rutgers.edu The reaction barrier is influenced by factors such as the nature of the nucleophile, the protonation state of the phosphate, and solvent effects. rutgers.edu For phosphite esters, the lone pair of electrons on the phosphorus atom makes it susceptible to nucleophilic attack.

The rate of hydrolysis of phosphite and phosphate esters is significantly affected by the solvent and pH of the medium. mdpi.com Hydrolysis can be catalyzed by both acids and bases. mdpi.com

The pH of the solution determines the concentration of the hydroxide ion, which is a much stronger nucleophile than water, leading to faster hydrolysis rates in alkaline conditions. mdpi.com For example, the hydrolysis of triethyl phosphite is faster at pH 7 than at pH 9. oecd.org The pH also influences the ionization state of the ester and any intermediates, which can affect the reaction rate. nih.gov

The solvent can influence hydrolysis kinetics through its polarity and ability to stabilize transition states and intermediates. mdpi.comntnu.no For instance, studies on the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) by enzymes have shown that the type of buffer used (e.g., Tris, MOPS, phosphate) can significantly impact the reaction rate. nih.gov

Reactivity with Electrophilic Species

The lone pair of electrons on the phosphorus atom of tris(2-phenoxyethyl) phosphite allows it to act as a nucleophile and react with various electrophiles. A well-known reaction of phosphite esters is the Michaelis-Arbuzov reaction, where they react with an alkyl halide. wikipedia.org This reaction is initiated by the SN2 attack of the nucleophilic phosphorus on the electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then typically undergoes dealkylation to yield a phosphonate (B1237965). wikipedia.org

The reactivity of phosphites with electrophiles is also demonstrated in their reactions with carbonyl compounds and other unsaturated systems. wikipedia.org For instance, phosphites can participate in reactions like the Perkow reaction to form vinyl phosphonates. wikipedia.org

Rearrangement Reactions and Structural Transformations

Phosphite esters can participate in rearrangement reactions. One such example is the oecd.orgnih.gov-aza-Wittig rearrangement, which has been developed for the allylic alkylation of azaarenes. nih.gov In this process, a nucleophilic phosphite adduct of an N-allyl salt undergoes a base-mediated rearrangement. nih.gov

While specific studies on the rearrangement reactions of this compound are not prevalent in the provided search results, the general reactivity of phosphites suggests its potential to undergo similar structural transformations under appropriate conditions. For example, the Baeyer–Villiger rearrangement mechanism involves intermediates that can be influenced by Lewis acids. beilstein-journals.org

Application as a Reagent in Phosphorylation and Phosphonylation Reactions

Phosphite esters are valuable reagents in organic synthesis for the formation of phosphorus-containing compounds. They can be used in phosphorylation and phosphonylation reactions.

In phosphorylation , phosphites can be converted to phosphates, which are key functional groups in many biological molecules. organic-chemistry.org This can be achieved through oxidation, as previously discussed. Phosphites can also be used to phosphorylate alcohols. semanticscholar.org

In phosphonylation , phosphites are used to introduce a phosphonate group into a molecule. The Michaelis-Arbuzov reaction is a primary method for synthesizing phosphonates from phosphites and alkyl halides. wikipedia.orgorganic-chemistry.org There are also metal-catalyzed versions of this reaction, such as the palladium-catalyzed Michaelis-Arbuzov reaction of triaryl phosphites with aryl iodides to form aryl phosphonates. organic-chemistry.org

Coordination Chemistry and Ligand Properties of Tris 2 Phenoxyethyl Phosphite

Electronic and Steric Parameters of the Phosphite (B83602) Ligand

The utility of a phosphite ligand in catalysis and coordination chemistry is largely dictated by its electronic and steric profiles. These parameters influence the stability, reactivity, and geometry of the resulting metal complexes.

Phosphite esters, including Tris(2-phenoxyethyl) phosphite, are classified as L-type ligands that engage with metal centers through a combination of σ-donation and π-acceptance. The phosphorus atom possesses a lone pair of electrons, which it donates to an empty orbital on the metal, forming a σ-bond. All phosphorus ligands are known to be both σ-donors and π-acceptors. nih.gov

The π-acceptor capability of phosphite ligands is a key feature, arising from the presence of low-lying empty orbitals that can accept electron density from filled metal d-orbitals. wikipedia.org This back-bonding interaction involves the P-O σ* antibonding orbitals. The electronegativity of the oxygen atoms in the phosphite ester draws electron density away from the phosphorus center, lowering the energy of these σ* orbitals and enhancing their ability to act as π-acceptors. ilpi.comreddit.com Consequently, phosphites like this compound are generally considered to be weaker σ-donors and stronger π-acceptors compared to analogous trialkylphosphines. alfachemic.com

Table 1: General Comparison of Electronic Properties of Phosphorus Ligands This table provides a qualitative comparison of related ligand types to contextualize the properties of this compound.

| Ligand Type | σ-Donor Strength | π-Acceptor Strength |

|---|---|---|

| Trialkylphosphine (e.g., PEt₃) | Strong | Weak |

| Triarylphosphine (e.g., PPh₃) | Moderate | Moderate |

| Trialkyl phosphite (e.g., P(OEt)₃) | Weak | Strong |

| Triaryl phosphite (e.g., P(OPh)₃) | Weak | Very Strong |

The steric bulk of a ligand is a critical factor that influences the coordination number of the metal center, the geometry of the complex, and the rates of ligand association and dissociation. ilpi.com The most common metric for quantifying the steric size of phosphorus-based ligands is the Tolman cone angle (θ). wikipedia.org This angle is defined as the apex angle of a cone, with the metal at the vertex (at a standard M-P distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand. wikipedia.orgub.edu

While the precise Tolman cone angle for this compound has not been experimentally determined or computationally calculated in readily available literature, it can be estimated by comparison with structurally similar ligands. The presence of the flexible ethyl bridge between the oxygen and the phenyl group suggests a potentially larger and more conformationally adaptable cone angle than that of triphenyl phosphite (P(OPh)₃), which has a well-established cone angle of 128°. researchgate.net The flexibility of the phenoxyethyl chains may allow the ligand to adjust its steric profile to accommodate different coordination environments. However, the bulky phenoxy groups will still impart significant steric hindrance.

Table 2: Tolman Cone Angles (θ) for Selected Phosphite Ligands This table provides context for estimating the steric bulk of this compound.

| Ligand | Formula | Cone Angle (θ) in degrees |

|---|---|---|

| Trimethyl phosphite | P(OMe)₃ | 107 |

| Triethyl phosphite | P(OEt)₃ | 109 |

| Triphenyl phosphite | P(OPh)₃ | 128 |

| Tris(o-tolyl) phosphite | P(O-o-tolyl)₃ | 141 |

Data sourced from literature on Tolman cone angles. researchgate.net

Complexation Studies with Transition Metals

This compound, like other phosphite esters, readily forms coordination complexes with a wide range of transition metals, particularly those in low oxidation states where π-backbonding is significant. wikipedia.org

The synthesis of transition metal complexes with phosphite ligands is typically achieved through ligand substitution reactions. A common method involves reacting a metal precursor, such as a metal halide, carbonyl, or a complex with labile ligands (e.g., acetonitrile (B52724) or cyclooctadiene), with the desired stoichiometry of the phosphite ligand in an appropriate solvent. wikipedia.orgmdpi.com For instance, a general synthesis could involve the reaction of a metal chloride with this compound:

MClₓ + n P(OCH₂CH₂OC₆H₅)₃ → [MClₓ(P(OCH₂CH₂OC₆H₅)₃)ₙ]

The resulting complexes are typically isolated as air-stable solids and can be purified by recrystallization. mdpi.com

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

³¹P NMR Spectroscopy: This is one of the most powerful tools for characterizing phosphite complexes. Upon coordination to a metal center, the ³¹P chemical shift of the ligand moves significantly downfield compared to the free ligand. This "coordination shift" (Δδ = δcomplex - δligand) provides direct evidence of complex formation. researchgate.netresearchgate.net The magnitude of the shift and the presence of coupling to other nuclei (like ¹⁹⁵Pt or ¹⁰³Rh) can provide information about the geometry and nature of the metal-phosphorus bond.

¹H and ¹³C NMR Spectroscopy: These techniques are used to characterize the organic framework of the ligand and observe changes in chemical shifts upon coordination.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for complexes containing co-ligands like CO. As mentioned, the ν(CO) frequency is sensitive to the electronic properties of the phosphite ligand. acs.org Additionally, vibrations associated with the P-O-C linkages can be observed.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center.

This compound is expected to act primarily as a monodentate ligand, coordinating to the metal center through its phosphorus atom. The phenoxyethyl side chains are generally not expected to participate directly in coordination, although weak interactions between the ether oxygen or the phenyl ring and the metal center cannot be entirely ruled out in some cases, especially with coordinatively unsaturated metal centers.

The coordination geometry of the resulting complex is determined by the electronic configuration of the metal, its oxidation state, and the number and steric bulk of the coordinated ligands. Common geometries for metal-phosphite complexes include:

Linear: For d¹⁰ metals like Ag(I) or Au(I) with two ligands.

Trigonal Planar: For d¹⁰ metals with three ligands.

Tetrahedral: Common for d¹⁰ metals like Ni(0) with four ligands (e.g., [Ni(P(OR)₃)₄]).

Square Planar: Common for d⁸ metals like Pd(II) or Pt(II).

Trigonal Bipyramidal or Square Pyramidal: For five-coordinate complexes.

Octahedral: For d⁶ metals like Mo(0) or Fe(II).

The flexible nature of the phenoxyethyl groups may allow for denser packing around a metal center than more rigid, bulky ligands, potentially favoring higher coordination numbers.

The stability of metal complexes with this compound is governed by a combination of electronic and steric factors.

Steric Factors: While large steric bulk can enhance the dissociation of a ligand, which can be beneficial in catalysis, it can also protect the metal center from unwanted side reactions. The steric profile of this compound is expected to play a significant role in the kinetic stability of its complexes.

Ligand exchange is a fundamental process in the reactivity of coordination complexes. Phosphite ligands are often more labile than their phosphine (B1218219) counterparts, making them useful in catalytic applications where substrate binding and product release are necessary. The exchange process can occur through dissociative or associative mechanisms. A dissociative pathway involves the initial breaking of the M-P bond to form a lower-coordinate intermediate, a process often favored by sterically bulky ligands. An associative pathway involves the initial formation of a higher-coordinate intermediate, which is more likely with less sterically hindered metal centers. The lability of the phosphite ligand can be tuned by the nature of the metal and the other ligands in the coordination sphere. researchgate.net

In-Depth Analysis of this compound Complexes Reveals Limited Publicly Available Data

Despite significant interest in the coordination chemistry of phosphite ligands, a thorough review of scientific literature reveals a notable absence of detailed research specifically focused on the photophysical properties and computational modeling of metal complexes derived from this compound.

General studies on analogous compounds offer a glimpse into the potential characteristics of such complexes. Research on metal complexes with other organophosphorus ligands, including various phosphines and phosphites, often reports interesting photophysical behaviors, such as phosphorescence and thermochromism, which are highly dependent on the nature of the metal center and the steric and electronic properties of the ligand. For instance, platinum(II) and gold(I) complexes with different phosphite ligands have been investigated for their emissive properties, which are relevant to applications in organic light-emitting diodes (OLEDs) and chemical sensing.

Similarly, computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the coordination environments, bonding, and electronic structures of transition metal complexes. Such studies can predict geometries, vibrational frequencies, and electronic transitions, providing crucial insights that complement experimental data. However, specific computational studies detailing the coordination environment of this compound with various metal centers have not been published. A recent study on complexes formed with a related ligand, 2-phenoxyethyl xanthate, did employ computational methods to analyze the structure and properties of its transition metal complexes, but this does not directly apply to the phosphite derivative.

The absence of specific data for this compound complexes in these advanced areas suggests a gap in the current body of scientific literature. Consequently, it is not possible to provide detailed research findings, data tables, or in-depth discussion on the following topics for this specific compound:

Computational Modeling of Coordination Environments

Further experimental and theoretical research is required to elucidate these specific aspects of the coordination chemistry of this compound. Such studies would be valuable in exploring the potential applications of its metal complexes in materials science and catalysis.

Catalytic Applications of this compound Remain Undocumented in Publicly Available Research

Extensive searches of scientific literature and chemical databases have revealed no specific documented applications of the chemical compound this compound as a ligand in the fields of homogeneous catalysis, including asymmetric hydrogenation, hydroformylation, cross-coupling reactions, or oxidative catalysis. While this compound is known and has been synthesized for other industrial purposes, its role as a catalyst or catalytic ligand appears to be unestablished in publicly accessible research.

This compound is identified primarily as an antioxidant and a stabilizer, particularly for polymers and plastics. It is also noted for its use as a lubricant additive. Patents describe its preparation, typically through a transesterification process, and its utility in preventing degradation in various materials. However, this role as a stabilizer does not extend to the catalytic processes outlined in the requested subject matter.

The field of homogeneous catalysis extensively utilizes phosphite ligands to modify the activity and selectivity of transition metal catalysts. These ligands, by virtue of their electronic and steric properties, can significantly influence the outcomes of reactions such as hydroformylation and cross-coupling. Researchers have developed a wide array of phosphite ligands, from simple triaryl phosphites like triphenylphosphite to complex, bulky structures like BiPhePhos and Tris(2,4-di-tert-butylphenyl)phosphite, to achieve high efficiency and selectivity in these transformations.

Despite the broad investigation into phosphite ligands, this compound does not appear among those studied or applied in the key areas of catalysis specified. Searches for its involvement in specific reactions yielded no relevant results:

Asymmetric Hydrogenation: This process relies on chiral ligands to induce enantioselectivity. There is no indication that a chiral version of this compound has been synthesized or that the achiral compound has been used in any non-asymmetric hydrogenation studies as a primary ligand.

Hydroformylation: This industrial process for aldehyde synthesis is highly dependent on the phosphine or phosphite ligand used. While many phosphites have been evaluated, this compound is not mentioned in the literature concerning this application.

Cross-Coupling Reactions: These powerful C-C bond-forming reactions often employ palladium catalysts modified with phosphine or phosphite ligands. No studies were found that utilize this compound in this context.

Oxidative Catalysis: Similarly, no literature was found that connects this compound to applications in oxidative catalysis.

Furthermore, no mechanistic studies, intermediate identification, or kinetic analyses involving this compound complexes in catalytic cycles have been published. Such studies are fundamental to understanding and optimizing catalytic systems but are contingent on the catalyst first demonstrating activity in a particular reaction.

Catalytic Applications and Organometallic Transformations Involving Tris 2 Phenoxyethyl Phosphite

Mechanistic Elucidation of Catalytic Cycles

Role of Ligand Electronic and Steric Tuning in Catalytic Performance

The catalytic activity of transition metal complexes is profoundly influenced by the electronic and steric properties of their coordinated ligands. psu.edumanchester.ac.uk For phosphorus-based ligands like tris(2-phenoxyethyl) phosphite (B83602), these properties can be finely tuned to optimize catalyst performance, affecting reaction rates, selectivity, and catalyst stability. psu.edu

Electronic Effects: The electronic nature of a phosphite ligand is determined by its ability to act as a σ-donor and a π-acceptor. manchester.ac.ukalfachemic.com The oxygen atoms in phosphite esters, such as tris(2-phenoxyethyl) phosphite, make them generally less electron-donating (weaker σ-donors) and stronger π-acceptors compared to analogous trialkyl or triarylphosphines. manchester.ac.ukalfachemic.com This electronic profile is crucial in catalytic cycles. For instance, in reactions like olefin metathesis, strong π-acidic phosphites can work synergistically with strong σ-donor ligands to enhance catalytic activity and lifetime. scispace.com

The electronic properties of a phosphite ligand can be modulated by altering the substituents on the oxygen atoms. Electron-withdrawing groups on the phenoxyethyl moiety would decrease the electron density on the phosphorus atom, enhancing its π-acceptor character. Conversely, electron-donating groups would increase its σ-donor strength. manchester.ac.uk This tuning is critical; for example, in some cross-coupling reactions, electron-rich phosphines are required to facilitate the oxidative addition of less reactive substrates, while in others, electron-withdrawing ligands can prevent product inhibition. psu.edu The dissociation of the phosphorus ligand is often a key step in the catalytic cycle, and its bonding behavior to the metal is of great interest for understanding and improving catalytic activity. scispace.com

Steric Effects: The steric bulk of a ligand, often quantified by its cone angle, plays a critical role in determining the coordination environment around the metal center. ilpi.com Bulky ligands can promote the formation of coordinatively unsaturated species, which are often the catalytically active intermediates. researchgate.net For phosphite ligands, steric hindrance can be adjusted by changing the size of the organic groups attached to the oxygen atoms. mdpi.com

In the case of this compound, the phenoxyethyl groups provide a certain degree of steric hindrance. This bulk can influence the regioselectivity and enantioselectivity of a reaction. acs.org For example, in hydroformylation, sterically demanding phosphite ligands often lead to higher regioselectivity towards the linear aldehyde. mdpi.com However, excessive steric bulk can also inhibit the coordination of the substrate or the ligand itself to the metal center, thereby reducing or completely suppressing catalytic activity. mdpi.comnih.gov The interplay between steric and electronic effects is complex, as changes in substituent geometry can also alter the electronic character of the phosphorus lone pair. manchester.ac.uk

The following table summarizes key electronic and steric parameters for a selection of phosphite ligands, illustrating the range of properties that can be achieved through structural modification.

| Ligand | Tolman Electronic Parameter (ν, cm⁻¹) | Cone Angle (θ, °) | Reference |

|---|---|---|---|

| P(OMe)₃ (Trimethyl phosphite) | 2064.1 | 107 | ilpi.com |

| P(OEt)₃ (Triethyl phosphite) | 2063.1 | 109 | Generic Data |

| P(OPh)₃ (Triphenyl phosphite) | 2085.3 | 128 | Generic Data |

| P(O-o-tolyl)₃ (Tri-o-cresyl phosphite) | 2083.0 | 141 | Generic Data |

Systematic variation of the electronic and steric properties of phosphite ligands has been shown to be a powerful strategy for optimizing catalytic systems. For instance, in asymmetric hydrogenation, bulky phosphite moieties are often necessary for high enantioselectivities, but excessively large substituents can be detrimental. acs.org This highlights the necessity of a balanced approach to ligand design, where both electronic and steric factors are carefully considered to achieve the desired catalytic performance. researchgate.netnih.gov

Heterogeneous Catalysis and Supported Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. wikipedia.org Immobilizing homogeneous catalysts, such as metal complexes of this compound, onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of the former with the practical benefits of the latter. researchgate.net

Integration with Metal-Organic Frameworks (MOFs) and Polymeric Supports

The integration of phosphite ligands like this compound into solid supports such as Metal-Organic Frameworks (MOFs) and polymers can create robust and recyclable catalysts.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their high surface area, tunable porosity, and potential for functionalization make them excellent candidates for catalyst supports. researchgate.netnih.gov While direct incorporation of a pre-formed ligand like this compound during MOF synthesis is challenging, phosphonate-based ligands, which are structurally related, have been successfully used to construct robust MOFs with catalytically active metal sites. nih.govnih.gov For example, a series of 16 isostructural chiral phosphonate (B1237965) MOFs demonstrated that systematic tuning of the metal node allows for control over Lewis acidity and catalytic performance in asymmetric reactions. nih.gov Another approach is the post-synthetic modification of a pre-existing MOF, where a suitable functional group on the MOF's linker could be used to anchor the phosphite ligand. researchgate.net

The table below illustrates different metals used in the formation of phosphonate MOFs, highlighting the versatility of this approach for creating heterogeneous catalysts.

| Metal Ion | Resulting MOF Catalyst | Potential Application | Reference |

|---|---|---|---|

| Zr(IV) | Zr-Phosphonate MOF | CO₂/epoxide coupling | nih.gov |

| Ni(II) | Ni-Phosphonate MOF | Proton conduction | nih.gov |

| Cr(III) | Cr-Phosphonate MOF | Asymmetric catalysis | nih.gov |

| Cd(II) | Cd-Carboxylate MOF | Luminescent sensing | semanticscholar.org |

Polymeric Supports: Polymeric supports offer another versatile platform for immobilizing phosphite-based catalysts. mdpi.com this compound could potentially be incorporated into a polymer matrix through several methods. One method is physical encapsulation, where the catalyst is trapped within the pores of a polymer. Another is covalent attachment, which would require functionalization of the phosphite ligand or the polymer backbone to allow for a chemical linkage. Polymeric phosphite stabilizers, which share structural motifs with this compound, have been developed for use in plastics, indicating the compatibility of such structures with polymer matrices. google.com The use of polymeric supports can influence catalyst activity due to steric and electronic effects imposed by the support itself. researchgate.net

Surface Interactions and Active Site Characterization

Understanding the interactions between the supported catalyst, the metal center, and the support surface is crucial for designing efficient heterogeneous catalysts. The nature of the active sites dictates the catalytic behavior. nsf.gov

Surface Interactions: When a metal complex with a phosphite ligand is immobilized, various interactions can occur. These include covalent bonds, ionic interactions, and non-covalent interactions like π-stacking or van der Waals forces. academie-sciences.fr For instance, the interaction between tris(hydroxymethyl)aminomethane (Tris), a molecule with structural similarities to the ligand's potential hydrolysis products, and a rutile (TiO₂) surface has been shown to be strong and can influence the adsorption of other molecules. arxiv.org Similarly, the phenoxy groups in this compound could engage in π-stacking interactions with certain supports like carbon-based materials. academie-sciences.fr The support is not merely an inert scaffold; it can electronically modulate the active sites, thereby enhancing catalytic activity. researchgate.net

Active Site Characterization: A variety of surface-sensitive techniques are employed to characterize the active sites in heterogeneous catalysts. X-ray Photoelectron Spectroscopy (XPS) can provide information about the oxidation state of the metal center and the elemental composition of the surface. acs.org X-ray Absorption Near Edge Structure (XANES) is also used to probe the electronic state of the metal. acs.org Infrared (IR) spectroscopy of probe molecules like carbon monoxide (CO) or ammonia (B1221849) (NH₃) can be used to characterize the nature and strength of acid sites on the catalyst surface. nsf.govrsc.org

In systems where metal phosphides are formed, which can be considered an outcome of ligand transformation under certain catalytic conditions, techniques like High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are used to analyze the distribution and composition of nanoparticles. chemrxiv.orgchemrxiv.org These studies have shown that phosphorus can modify the electronic properties of the metal, creating highly active and uniformly distributed metal sites that are separated by phosphorus atoms, leading to enhanced catalytic performance. chemrxiv.orgchemrxiv.org This principle of "site isolation" by phosphorus is a key concept in designing effective heterogeneous catalysts. researchgate.net

Integration in Polymer Science and Advanced Materials Development

Role in Polymer Synthesis and Polymerization Mechanisms

Initiation and Chain Transfer Processes

No specific data is available detailing the role of Tris(2-phenoxyethyl) phosphite (B83602) in polymerization initiation or as a chain transfer agent.

Monomer Reactivity in the Presence of Phosphite

There are no research findings that specifically analyze the effect of Tris(2-phenoxyethyl) phosphite on monomer reactivity during polymerization.

Modification of Polymer Architecture and Network Formation

Cross-linking and Branching Effects

Specific studies detailing the cross-linking and branching effects of this compound on polymer architecture could not be found.

Curing Kinetics and Pathways

There is no available information or data tables on the curing kinetics and specific reaction pathways when this compound is used as a curing or co-curing agent.

Development of Functional Polymeric Materials with Integrated Phosphite Moieties

No literature was found describing the synthesis or properties of functional polymeric materials where this compound is an integrated moiety.

Polymerization Catalysis Utilizing this compound Derivatives

The direct application of this compound as a primary catalyst in polymerization reactions is not extensively documented in publicly available research. However, the broader class of organophosphites and their derivatives play significant roles in various polymerization processes, often acting as co-catalysts, stabilizers, or ligands that modify the activity of metal catalysts. The catalytic behavior of organophosphorus compounds is diverse, ranging from initiating ring-opening polymerizations to controlling the stereochemistry and molecular weight of polymers.

While specific data on this compound's catalytic activity is not available, the functions of structurally similar organophosphorus compounds can provide insights into its potential roles. Organophosphites are known to participate in several types of polymerization catalysis:

Ring-Opening Polymerization (ROP): Organocatalysts, including phosphorus-based compounds, are utilized in the ring-opening polymerization of cyclic monomers like lactones, lactides, and carbonates to produce biodegradable polyesters. researchgate.net These catalysts are often favored for their potential to create metal-free polymers, which is crucial for biomedical applications. lcpo.fr

Coordination Catalysis: In coordination polymerization, particularly for olefins, phosphite ligands are used to modulate the properties of transition metal catalysts. encyclopedia.pub By coordinating to the metal center, these ligands can influence the catalyst's activity, selectivity, and the properties of the resulting polymer.

Controlled Radical Polymerization: While less common, phosphorus compounds can be involved in controlled radical polymerization techniques, helping to regulate the polymerization process and achieve well-defined polymer architectures.

Research into the catalytic applications of various organophosphorus compounds is ongoing. For instance, studies have explored the use of phosphine (B1218219) oxides anchored on carbon nanotubes as heterogeneous catalysts in organic synthesis, demonstrating the potential for recyclable organocatalysis. mdpi.com Other research has focused on the synthesis of polyphosphonates and polyphosphates through various polymerization techniques, where the phosphorus-containing monomer itself is polymerized, sometimes with the aid of a catalyst. nih.gov

Given the absence of direct research findings on the catalytic use of this compound in polymerization, the following table provides a general overview of the roles of different classes of organophosphorus compounds in catalysis, which could serve as a basis for future investigation into this compound and its derivatives.

| Class of Organophosphorus Compound | Role in Polymerization | Examples of Monomers/Polymers |

| Organophosphates | Catalysts for Ring-Opening Polymerization | Cyclic esters, Lactides researchgate.net |

| Phosphines | Ligands for transition metal catalysts in coordination polymerization; Catalysts for group transfer polymerization | Olefins, Methacrylates lcpo.fr |

| Phosphonium (B103445) Salts | Initiators for anionic polymerization | Styrene, Dienes |

| Phosphazene Bases | Strong, non-nucleophilic bases used as catalysts in various polymerization reactions | Epoxides, Siloxanes |

Further research is necessary to determine if this compound or its derivatives can be effectively employed as catalysts in polymerization and to elucidate the mechanisms of such reactions. The potential for this compound to act as a ligand for metal catalysts or as an organocatalyst in its own right remains an area for future exploration.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

NMR spectroscopy is a powerful technique for obtaining detailed atomic-level information about the structure and environment of molecules. numberanalytics.com For phosphorus-containing compounds, multinuclear NMR experiments, particularly involving ³¹P, ¹H, and ¹³C nuclei, provide a comprehensive picture of the molecular framework. wikipedia.orgunibo.it

³¹P NMR for Phosphorus Environment Analysis

Phosphorus-31 NMR is an exceptionally effective method for analyzing organophosphorus compounds due to the 100% natural abundance and spin-½ nucleus of ³¹P, which leads to high sensitivity and relatively simple spectra. numberanalytics.comwikipedia.orgoxinst.com The chemical shift of the phosphorus atom is highly sensitive to its coordination number, the nature of its substituents, and its electronic environment. mdpi.comucsb.edu

For Tris(2-phenoxyethyl) phosphite (B83602), a trivalent phosphorus (P(III)) compound, the ³¹P NMR spectrum is expected to show a single resonance, indicating the equivalence of the three phenoxyethyl groups attached to the phosphorus atom. The chemical shift for phosphite esters typically falls within a characteristic range. For comparison, trimethyl phosphite shows a resonance around +140 ppm, while triphenyl phosphite appears at approximately +127 ppm relative to 85% phosphoric acid. sjtu.edu.cn Therefore, the chemical shift for Tris(2-phenoxyethyl) phosphite is anticipated to be in a similar downfield region, characteristic of phosphite esters.

¹H and ¹³C NMR for Ligand and Product Characterization

¹H and ¹³C NMR spectra provide detailed information about the organic ligand framework of the molecule. unibo.itlew.ro For this compound, these spectra can confirm the structure of the phenoxyethyl groups.

The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the phenoxy group and the aliphatic protons of the ethyl bridge. The aromatic protons would appear as multiplets in the downfield region (typically δ 6.8-7.5 ppm). The four protons of the ethyl linker (-OCH₂CH₂O-) would likely appear as two distinct triplets, resulting from coupling with each other.

The ¹³C NMR spectrum complements the ¹H NMR data. semanticscholar.org It would show characteristic signals for the aromatic carbons and the two aliphatic carbons of the ethyl chain. The carbons directly bonded to oxygen will be shifted downfield. Furthermore, coupling between the phosphorus atom and the carbon atoms (J-coupling) can be observed, particularly for the carbons closer to the phosphorus atom (e.g., ²JPC for the -P-O-CH₂ carbon), providing further structural confirmation. mdpi.com

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ³¹P | +125 to +145 | Singlet | P(III) center |

| ¹H | 6.8 - 7.5 | Multiplets | Aromatic protons (C₆H₅) |

| ~4.2 | Triplet (or multiplet due to P-H coupling) | P-O-CH₂- | |

| ~4.0 | Triplet | -CH₂-O-Ph | |

| ¹³C | 158 (approx.) | Singlet | Aromatic C-O |

| 120 - 130 | Multiple singlets | Aromatic C-H | |

| ~65 | Doublet (due to ²JPC) | P-O-CH₂- | |

| ~68 | Singlet | -CH₂-O-Ph |

Dynamic NMR Studies for Exchange Processes

Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. numberanalytics.comacs.org For flexible molecules like this compound, the phenoxyethyl chains can undergo various conformational changes, including rotation around the P-O, O-C, and C-C bonds. mdpi.com At low temperatures, the rate of these rotations might slow down sufficiently to be observed as distinct signals in the NMR spectrum, which would coalesce into averaged signals as the temperature increases.

Furthermore, when this compound acts as a ligand in a metal complex, DNMR can be used to study ligand exchange processes. tandfonline.comacs.org These studies can provide kinetic and mechanistic insights into the dissociation and association of the phosphite ligand from the metal center. researchgate.net The rate of exchange influences the appearance of the NMR spectrum, with distinct signals for free and coordinated ligand in the case of slow exchange, and a single, averaged signal for fast exchange. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman for Bonding and Conformation.researchgate.netrsc.orgmagtech.com.cn

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the bonding and conformation of a molecule by probing its vibrational modes. smu.educas.cz These methods are complementary and can be used to identify functional groups and analyze conformational isomers. umich.edu

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are expected to show a number of characteristic bands corresponding to the vibrations of its constituent parts. Key vibrational modes include:

P-O-C Stretching: Strong bands associated with the P-O-C linkage are expected, typically in the 1000-1050 cm⁻¹ and 740-850 cm⁻¹ regions.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: These are found in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the phenyl rings. chromatographyonline.com

C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage would also be present.

The presence and exact position of these bands can be used to confirm the molecular structure.

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3030 - 3080 | C-H stretch | Aromatic Ring |

| 2850 - 2960 | C-H stretch | Aliphatic Chain (-CH₂-) |

| 1580 - 1600 | C=C stretch | Aromatic Ring |

| 1480 - 1500 | C=C stretch | Aromatic Ring |

| 1240 - 1260 | Asymmetric C-O-C stretch | Aryl-O-CH₂ |

| 1000 - 1050 | P-O stretch | P-O-Alkyl |

| 740 - 850 | O-C stretch | P-O-C |

| 690 & 750 | C-H out-of-plane bend | Aromatic Ring |

Conformational Analysis in Solution and Solid State

The flexibility of the three phenoxyethyl arms of this compound means that it can exist in multiple conformations (rotational isomers or rotamers). acs.org Vibrational spectroscopy is a sensitive probe of these conformational differences. researchgate.net In the solid state, the molecule is locked into a specific conformation, which may result in sharper and more defined spectral bands. In solution, the molecule may exist as an equilibrium of several conformers. rsc.org

This conformational flexibility can be studied by comparing the IR and Raman spectra of the compound in the solid state (e.g., as a KBr pellet or crystalline powder) and in various solvents. researchgate.net The appearance of new bands or significant changes in the relative intensities or positions of existing bands upon dissolution can indicate the presence of different conformers in the liquid phase compared to the solid phase. umich.edu Such studies provide insight into the molecule's conformational preferences and the energetic barriers between different rotamers.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

X-ray diffraction (XRD) stands as a cornerstone analytical technique for the elucidation of the solid-state structure of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline solid, detailed information about the atomic arrangement within the crystal lattice can be obtained. This methodology is critical in understanding the three-dimensional structure of molecules like this compound and for identifying different crystalline phases in bulk materials.

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

Table 1: Representative Crystallographic Data for an Analogous Phosphite Compound (Triphenyl Phosphite)

| Parameter | Value |

|---|---|

| Compound | Triphenyl Phosphite |

| Crystal System | Hexagonal |

| Space Group | R3̄ |

| a (Å) | 37.887(1) |

| c (Å) | 5.7567(2) |

| V (ų) | 7156(1) |

| Z | 18 |

Data sourced from a study on a polymorph of triphenyl phosphite. researchgate.netgrafiati.com

Powder X-ray Diffraction for Phase Identification in Materials

Powder X-ray diffraction (PXRD) is a versatile and non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. libretexts.org Unlike single-crystal XRD, PXRD is performed on a polycrystalline powder, and the resulting diffraction pattern is a fingerprint of the crystalline components present. libretexts.org This is particularly useful in industrial applications for quality control and in research to study phase transitions.

For this compound, PXRD would be instrumental in identifying different polymorphs, which are different crystalline forms of the same compound that can exhibit distinct physical properties. The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique pattern of peaks. By comparing the experimental PXRD pattern of a sample of this compound to a reference pattern (which could be simulated from single-crystal data), one can confirm its identity and purity. grafiati.comresearchgate.net The technique is also sensitive to the presence of amorphous content within a sample. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Reaction Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation pattern. In the context of reaction studies involving this compound, MS can be used to identify the parent compound, its reaction products, and any intermediates.

The electron ionization (EI) mass spectra of trialkyl phosphites are often characterized by the absence of a prominent molecular ion peak. bakhtiniada.ru Instead, the spectra are dominated by fragment ions resulting from the cleavage of the P-O and C-O bonds. For this compound, the fragmentation would likely involve the loss of one or more phenoxyethyl groups. The fragmentation of related organophosphorus compounds, such as triphenyl phosphate (B84403), has been shown to proceed through the sequential loss of phenyl groups, leading to the formation of protonated phosphoric acid at m/z 99. yorku.ca A similar pathway can be anticipated for this compound, with characteristic fragments corresponding to the loss of phenoxyethyl radicals.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Ion Structure | m/z (Predicted) | Fragmentation Pathway |

|---|---|---|

| [P(OCH₂CH₂OPh)₃]⁺• | 412 | Molecular Ion |

| [P(OCH₂CH₂OPh)₂(OCH₂CH₂O)]⁺ | 319 | Loss of Phenyl radical |

| [P(OCH₂CH₂OPh)₂(O)]⁺ | 295 | Loss of Phenoxyethyl radical |

| [PO(OCH₂CH₂OPh)]⁺ | 183 | Further fragmentation |

| [H₄PO₄]⁺ | 99 | Protonated Phosphoric Acid |

Predicted fragmentation based on known patterns of similar phosphite and phosphate esters. yorku.camdpi.com

Electronic Spectroscopy: UV-Vis Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of a compound can provide information about its electronic structure and can be used to study the formation of complexes.

This compound is expected to exhibit UV absorption due to electronic transitions within the phenoxy groups. The benzene (B151609) ring in the phenoxy moiety contains π electrons that can be excited to higher energy π* orbitals. These π → π* transitions are typically observed in the UV region. The presence of the phosphite ester group may also influence the electronic transitions. In a study of triphenyl phosphite, UV-vis absorption spectra were recorded in the absence and presence of metal ions to study complex formation. researchgate.net The interaction with a metal ion can lead to shifts in the absorption bands or the appearance of new charge-transfer bands. sjsu.edu For this compound, complex formation with metal ions could be monitored by observing changes in its UV-Vis spectrum, providing insights into its coordination chemistry.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Phenoxy group | π → π* | ~260-270 |

Based on the UV-Vis spectra of analogous compounds like triphenyl phosphite. researchgate.netnist.gov

Hyphenated Techniques and Advanced Analytical Methodologies for Complex Systems

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, offering a powerful approach for the analysis of complex mixtures. lcms.cz For a compound like this compound, which may be present in complex matrices such as polymers or industrial wastewater, these techniques are invaluable for its separation, identification, and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and semi-volatile organic compounds. cromlab-instruments.esrcaap.ptnih.govmdpi.comnih.gov this compound, with a suitable vapor pressure, could be analyzed by GC-MS. The gas chromatograph would separate the compound from other components in a mixture, and the mass spectrometer would provide a mass spectrum for its identification and quantification. The characterization of trialkyl phosphites by GC-MS has been demonstrated to be an effective analytical approach. bakhtiniada.runih.govspbu.ru

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique, particularly suited for the analysis of less volatile and thermally labile compounds. mdpi.comnih.govresearchgate.net For this compound and its potential degradation products in various samples, LC-MS would be a highly effective analytical tool. High-performance liquid chromatography (HPLC) would separate the components of the mixture, which would then be introduced into the mass spectrometer for detection. lcms.cz LC-MS/MS, a tandem mass spectrometry approach, can provide even greater selectivity and structural information, which is crucial for the analysis of complex samples. nih.govresearchgate.net The analysis of phosphite antioxidants in polymer extracts is a common application of LC-MS. researchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Triphenyl phosphite |

| Triphenyl phosphate |

Computational and Theoretical Investigations of Tris 2 Phenoxyethyl Phosphite

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of Tris(2-phenoxyethyl) phosphite (B83602). DFT provides a robust framework for calculating the electronic structure of molecules, offering a balance between computational cost and accuracy. researchgate.net These calculations can predict geometries, energies, and a wide range of spectroscopic properties. researchgate.netunige.ch

DFT calculations can illuminate the distribution of electrons within the Tris(2-phenoxyethyl) phosphite molecule, which is key to understanding its bonding and reactivity. The central phosphorus atom, with its lone pair of electrons, acts as a Lewis base or sigma-donor. manchester.ac.uk The surrounding oxygen atoms, being highly electronegative, withdraw electron density from the phosphorus atom, which in turn influences its donor capabilities.

The bonding in phosphite esters involves sigma-donation from the phosphorus lone pair and potential pi-acceptance into the P-O anti-bonding orbitals. reddit.comlibretexts.org The phenoxyethyl groups exert both inductive and steric effects. The ether oxygen atoms and the phenyl rings can influence the electron density at the phosphorus center. A DFT analysis would typically involve optimizing the molecule's geometry to find its lowest energy conformation and then calculating key electronic properties.

A bonding analysis would quantify the nature of the covalent bonds within the molecule. Key parameters derived from such an analysis would include bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charges on each atom, providing a quantitative picture of charge distribution.

| Parameter | Atom/Bond | Theoretical Value (Exemplary) | Significance |

| NBO Charge | P | +1.5 e | Indicates significant electron withdrawal by oxygen atoms. |

| O (P-O) | -1.0 e | Shows high negative charge localization on the ester oxygens. | |

| Bond Length | P-O | 1.62 Å | Reflects the single bond character between phosphorus and oxygen. |

| C-O | 1.45 Å | Typical length for an ether C-O bond. | |

| Bond Angle | O-P-O | 101.5° | Suggests a trigonal pyramidal geometry around the phosphorus atom. |

Note: The values in this table are representative examples of what DFT calculations would yield and are intended for illustrative purposes.

A significant application of DFT is the prediction of spectroscopic data, which can be used to interpret experimental spectra or to identify unknown compounds. mdpi.comnih.gov By calculating the vibrational frequencies, it is possible to predict the Infrared (IR) spectrum of this compound. Similarly, by calculating the magnetic shielding of atomic nuclei, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ³¹P, ¹³C, ¹H) can be accurately predicted. uni-saarland.de

These theoretical spectra can be compared with experimental data to confirm the molecular structure. For instance, the calculated ³¹P NMR chemical shift would be highly sensitive to the electronic environment around the phosphorus atom, providing a clear signature for the phosphite functionality.

| Spectroscopic Data | Parameter | Predicted Value (Exemplary) | Experimental Value (Typical) |

| ³¹P NMR | Chemical Shift (δ) | ~130 ppm | ~128 ppm |

| IR Spectroscopy | P-O-C Stretch | 1025 cm⁻¹ | 1030 cm⁻¹ |

| C-O-C Stretch | 1150 cm⁻¹ | 1155 cm⁻¹ | |

| Aromatic C-H Bending | 750 cm⁻¹ | 755 cm⁻¹ |

Note: Predicted values are illustrative examples based on typical DFT accuracy for similar compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

This compound is a flexible molecule with numerous rotatable bonds in its three phenoxyethyl arms. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govamegroups.cn An MD simulation for this compound would reveal its conformational landscape—the collection of different shapes (conformers) the molecule can adopt and the energetic favorability of each. peerj.com

The simulation would track the atomic trajectories, allowing for the analysis of properties like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.govamegroups.cn Such studies are crucial for understanding how the molecule might interact with other molecules or surfaces, for example, when it functions as a ligand or a polymer additive. ontosight.ai The simulation can reveal how the phenyl rings might engage in pi-stacking interactions or how the flexible arms can wrap around a metal center in a coordination complex. plos.org

| MD Simulation Analysis | Description | Insights Gained for this compound |

| Conformational Search | Identifies low-energy spatial arrangements of the molecule. | Reveals whether the phenoxyethyl arms are extended or folded back, and the preferred orientation of the phenyl groups. |

| RMSD Analysis | Measures the average deviation of the molecule's structure from a reference structure over time. | Indicates the overall stability of different conformers. |

| RMSF Analysis | Measures the fluctuation of individual atoms or residues. | Highlights the most flexible parts of the molecule, likely the terminal phenoxy groups and ethyl linkers. |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a central point. | Can predict how solvent molecules arrange around the phosphite or how multiple phosphite molecules might aggregate. |

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can model the step-by-step mechanism of chemical reactions, including identifying the high-energy transition states that control reaction rates. nih.govbeilstein-journals.org A common reaction for phosphites is oxidation to the corresponding phosphate (B84403). For this compound, this would be its conversion to Tris(2-phenoxyethyl) phosphate.

Using DFT, researchers can model the reaction pathway of the phosphite with an oxidizing agent (e.g., hydrogen peroxide or oxygen). rsc.org The calculation would determine the energies of the reactants, the transition state, and the final products. uni-tuebingen.de The energy difference between the reactants and the transition state is the activation energy, a critical parameter that dictates the reaction speed. Such modeling can confirm the most likely mechanism and explain how the structure of the phenoxyethyl groups influences its reactivity as an antioxidant or stabilizer. sit.edu.cn

| Reaction Coordinate | Species | Calculated Relative Energy (kcal/mol) (Illustrative) | Description |

| Reactants | This compound + H₂O₂ | 0 | The starting point of the reaction. |

| Transition State | [H₂O₂···P(OR)₃]‡ | +15 | The highest energy point on the reaction pathway, where the new P=O bond is partially formed. |

| Products | Tris(2-phenoxyethyl) phosphate + H₂O | -50 | The final, stable products of the oxidation reaction. |

Note: The energy values are hypothetical and serve to illustrate a typical reaction energy profile for phosphite oxidation.

Theoretical Prediction of Ligand Electronic and Steric Properties

When this compound acts as a ligand in organometallic chemistry, its effectiveness is governed by its electronic and steric properties. libretexts.org Both can be predicted and quantified using computational methods.

Electronic Properties : The electronic nature of a phosphorus ligand is described by its ability to donate its lone pair of electrons to a metal (σ-donation) and accept electron density from the metal into its empty orbitals (π-acceptance). libretexts.org Phosphites are generally considered better π-acceptors than phosphines due to the presence of electronegative oxygen atoms, which lower the energy of the P-O σ* anti-bonding orbitals, making them more available for back-bonding. manchester.ac.ukreddit.com DFT calculations can quantify this by analyzing the energies and compositions of the Highest Occupied Molecular Orbital (HOMO), which corresponds to the phosphorus lone pair, and the Lowest Unoccupied Molecular Orbital (LUMO).

Steric Properties : The steric bulk of a ligand is a crucial factor that influences the coordination number and geometry of a metal complex. researchgate.net The most common metric for the steric size of phosphorus ligands is the Tolman cone angle (θ). libretexts.org This angle is defined by a cone centered on the metal atom that encompasses the van der Waals radii of the ligand's outermost atoms. This value can be calculated from the DFT-optimized geometry of a model metal-ligand complex. The large phenoxyethyl groups would be expected to give this compound a significant cone angle.

| Property | Parameter | Predicted Value (Estimated) | Implication for Ligand Behavior |

| Electronic | HOMO Energy | -6.5 eV | Moderate energy suggests it is a reasonably good σ-donor. |

| LUMO Energy | +1.0 eV | Low-lying LUMO indicates good π-acceptor capability. | |

| Steric | Tolman Cone Angle (θ) | ~140° | Indicates significant steric bulk, larger than simple phosphites like P(OMe)₃ (~107°) but comparable to PPh₃ (~145°). |

Note: Values are estimates based on comparisons with structurally similar ligands and are for illustrative purposes.

Structure-Reactivity/Property Correlation Studies

A primary goal of computational investigations is to establish clear relationships between a molecule's structure and its observed properties or reactivity. rsc.orgresearchgate.net For this compound, this involves correlating the theoretical parameters described above with its performance in practical applications, such as its efficiency as a polymer stabilizer or as a ligand in catalysis.

For example, a strong correlation might be found between the calculated oxidation potential (derived from the HOMO energy) and its effectiveness as an antioxidant. A lower oxidation potential would imply it is more easily oxidized, and thus a better scavenger of radical species. Similarly, in catalysis, a map of the ligand's steric and electronic parameters (like the Tolman cone angle and HOMO/LUMO energies) can be used to predict its influence on catalytic activity and selectivity for a given reaction. By understanding these fundamental structure-property relationships, it becomes possible to rationally design new phosphite-based molecules with enhanced performance for specific applications.

Environmental Transformation Pathways and Mechanistic Studies

Abiotic Degradation Pathways